molecular formula C19H21NO3 B13740034 (3R)-4-(2-methoxyphenyl)-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid CAS No. 154205-78-4

(3R)-4-(2-methoxyphenyl)-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid

Katalognummer: B13740034
CAS-Nummer: 154205-78-4
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: KHORCGWXPAYAIP-DJNXLDHESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-4-(2-methoxyphenyl)-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid is a chiral compound with a pyrrolidine ring substituted with a methoxyphenyl and a phenylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-(2-methoxyphenyl)-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Addition of the Phenylmethyl Group: This can be done using Friedel-Crafts alkylation or similar methods.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-4-(2-methoxyphenyl)-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

(3R)-4-(2-methoxyphenyl)-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of more complex molecules for various industrial applications.

Wirkmechanismus

The mechanism of action of (3R)-4-(2-methoxyphenyl)-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3R)-4-(2-methoxyphenyl)-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid is unique due to its specific chiral configuration and the presence of both methoxyphenyl and phenylmethyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Eigenschaften

CAS-Nummer

154205-78-4

Molekularformel

C19H21NO3

Molekulargewicht

311.4 g/mol

IUPAC-Name

(3R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C19H21NO3/c1-23-18-10-6-5-9-15(18)16-12-20(13-17(16)19(21)22)11-14-7-3-2-4-8-14/h2-10,16-17H,11-13H2,1H3,(H,21,22)/t16?,17-/m0/s1

InChI-Schlüssel

KHORCGWXPAYAIP-DJNXLDHESA-N

Isomerische SMILES

COC1=CC=CC=C1C2CN(C[C@@H]2C(=O)O)CC3=CC=CC=C3

Kanonische SMILES

COC1=CC=CC=C1C2CN(CC2C(=O)O)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.